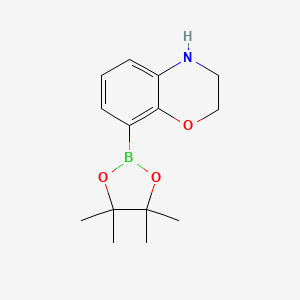

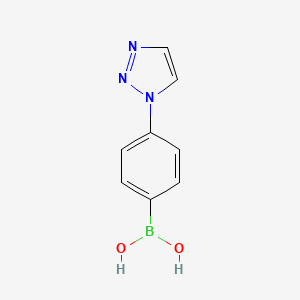

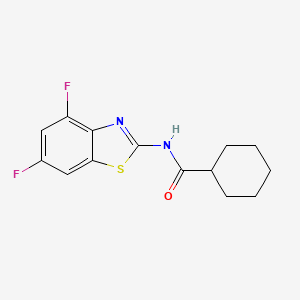

(4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

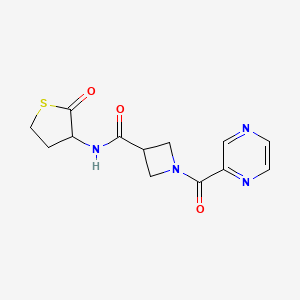

4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid is a compound that has been synthesized and studied for its potential applications in various fields . It is a type of 1,2,3-triazole, which are among the most studied five-membered heterocyclic compounds due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid involves a series of reactions. A series of 1,4-disubstituted 1,2,3-triazoles with amide-hydroxyl functionality was synthesized from aliphatic alkynes and aromatic bromides in the presence of a catalytic amount of cellulose CuI nanoparticles . The final step of this series was Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid was established by NMR and MS analysis . The compounds were characterized by various analytical techniques: FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . The “Click” chemistry involves the reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .科学的研究の応用

Catalytic Applications

- Dehydrative Amidation Catalysis : 2,4-Bis(trifluoromethyl)phenylboronic acid demonstrates significant catalytic efficiency in dehydrative amidation between carboxylic acids and amines, hinting at the potential utility of phenylboronic acid derivatives in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Antimicrobial Activity

- Anti-tuberculosis Derivatives : Triazole derivatives, including those related to phenylboronic acid, have shown promising antimicrobial activity against Mycobacterium tuberculosis, offering pathways for new therapeutic agents (Boechat et al., 2011).

Corrosion Inhibition

- Steel Corrosion Protection : Derivatives of 1,2,3-triazole, closely related to phenylboronic acid, have been utilized as effective corrosion inhibitors for mild steel in acidic environments, showcasing their potential in materials science and engineering (Bentiss et al., 2007).

Molecular Self-Assembly and Sensing

- Self-Assembled Nanorods for Biological Imaging : Phenylboronic acid functionalized pyrene derivatives have been synthesized for self-assembling into nanorods, which can be used for in situ two-photon imaging of cell surface sialic acids, indicating their significance in bioimaging and photodynamic therapy (Li & Liu, 2021).

Supramolecular Chemistry

- Supramolecular Assemblies for Sensing Applications : Phenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies, demonstrating their utility in creating sensitive materials for detecting metal ions and nitroaromatic compounds (Pedireddi & Seethalekshmi, 2004).

将来の方向性

The future directions for research on 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid could involve further exploration of its potential applications in various fields, such as its use as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Additionally, further studies could focus on understanding its mechanism of action and evaluating its safety and hazards.

特性

IUPAC Name |

[4-(triazol-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BN3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDSXNDHLOAJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2C=CN=N2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2653501.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine](/img/structure/B2653502.png)

![tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B2653511.png)

![3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2653512.png)

![1-(benzenesulfonyl)-N'-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2653519.png)

![2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2653521.png)